trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol
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Overview
Description
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon. It is primarily used in scientific research, particularly in studies related to its biochemical properties and potential effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol typically involves the reduction of benzo[a]pyrene. One common method includes the use of catalytic hydrogenation, where benzo[a]pyrene is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be further reduced to form various dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various dihydro derivatives.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their chemical behavior .
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects .
Medicine: Research involving this compound aims to elucidate its role in the development of certain diseases, including cancer .
Industry: While its industrial applications are limited, the compound is used in research settings to develop new materials and chemical processes .
Mechanism of Action
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
trans-7,8-Dihydrobenzo[a]pyrene-7,8-diol: Another dihydrodiol derivative of benzo[a]pyrene with similar biochemical properties.
Benzo[a]pyrene-4,5-epoxide: An epoxide derivative that is also studied for its mutagenic and carcinogenic effects.
Uniqueness: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is unique due to its specific dihydrodiol structure, which influences its chemical reactivity and interactions with biological systems. Its distinct properties make it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
37571-88-3 |
---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChI Key |
OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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